2,5-Dichloro-1-methyl-1H-benzimidazole
Description
Significance of the Benzodiazole Core in Chemical Research
The 1,3-benzodiazole (or benzimidazole) core is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govbenthamscience.com This distinction arises from its recurring presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets. nih.govbenthamscience.com The structural features of the benzimidazole (B57391) ring, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, allow for effective binding to macromolecules like enzymes and receptors. nih.gov This versatility has led to the development of a multitude of FDA-approved drugs containing this core, with applications as antiviral, anticancer, antihypertensive, and antiulcer agents, among others. nih.govnih.gov Beyond pharmaceuticals, benzimidazole derivatives are also investigated for their applications in materials science, such as in the development of dyes and fluorescent materials. researchgate.net The sustained interest in this heterocyclic system drives ongoing research into the synthesis and functionalization of new derivatives to explore novel therapeutic and material applications. benthamscience.comnih.gov
Historical Perspectives and Evolution of Substituted 1,3-Benzodiazole Synthesis
The synthesis of the benzimidazole ring system dates back to 1872. researchgate.net One of the earliest and most fundamental methods is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, typically under acidic conditions and with heating. nih.gov While effective, this classical method often requires harsh reaction conditions.
Over the decades, synthetic methodologies have evolved significantly to offer milder conditions, greater efficiency, and broader functional group tolerance. researchgate.netrsc.org Modern approaches frequently involve the condensation of o-phenylenediamines with aldehydes, which has become a cornerstone for creating 2-substituted benzimidazoles. rsc.org The evolution of this process includes the use of various catalytic systems to improve yields and reduce reaction times, including nanomaterial-based catalysts and green chemistry approaches utilizing microwave irradiation or ultrasound. researchgate.netrsc.orgorganic-chemistry.org Multi-component reactions, where three or more reactants are combined in a single step, have also emerged as powerful tools for rapidly generating molecular diversity around the benzimidazole core. organic-chemistry.org This continuous refinement of synthetic strategies allows chemists to construct increasingly complex and specifically substituted benzimidazoles for targeted research applications.
| Synthetic Method | Reactants | Key Features | Typical Conditions |
|---|---|---|---|
| Phillips-Ladenburg Condensation | o-Phenylenediamine + Carboxylic Acid | Classical, foundational method | High temperature, acidic medium (e.g., HCl) |
| Aldehyde Condensation | o-Phenylenediamine + Aldehyde | Widely used for 2-substituted benzimidazoles | Various catalysts (e.g., NH4Cl, Lewis acids), often at room temperature or with mild heating nih.govrsc.org |
| Microwave-Assisted Synthesis | o-Phenylenediamine + Aldehyde/Carboxylic Acid | Rapid reaction times, often improved yields | Microwave irradiation, often with a catalyst organic-chemistry.org |
| Nanocatalyst-Mediated Synthesis | o-Phenylenediamine + Aldehyde | High efficiency, catalyst recyclability, often solvent-free | Various metal-based nanoparticles (e.g., AlOOH–SO3, MnO2) rsc.org |
Contextualizing Halogenated Heterocycles in Synthetic and Mechanistic Studies
Halogenated heterocycles are indispensable building blocks in modern organic synthesis and play a crucial role in mechanistic studies. sigmaaldrich.com The incorporation of halogen atoms, such as chlorine, onto a heterocyclic core like benzodiazole profoundly alters the molecule's electronic properties and reactivity. The chlorine atoms in 2,5-dichloro-1-methyl-1H-1,3-benzodiazole are electron-withdrawing, which influences the acidity and basicity of the benzimidazole ring system and affects its interactions in biological systems. mdpi.com
From a synthetic standpoint, the carbon-chlorine (C-Cl) bonds serve as versatile "handles" for further molecular elaboration. sigmaaldrich.com They are key substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions allow for the precise installation of new carbon-carbon or carbon-nitrogen bonds at the chlorinated positions, enabling the construction of complex molecular architectures from a relatively simple starting material. Furthermore, halogen atoms can direct the regioselectivity of certain reactions, such as lithiation, providing another layer of synthetic control. youtube.com The presence of halogens also facilitates the study of reaction mechanisms, as their substitution patterns can be systematically varied to probe electronic and steric effects on reaction rates and outcomes. nih.gov
| Reaction Type | Purpose | Example Transformation |
|---|---|---|
| Suzuki Coupling | Forms a new C-C bond | Ar-Cl + R-B(OH)2 → Ar-R |
| Heck Coupling | Forms a new C-C bond with an alkene | Ar-Cl + H2C=CHR → Ar-CH=CHR |
| Buchwald-Hartwig Amination | Forms a new C-N bond | Ar-Cl + R2NH → Ar-NR2 |
| Halogen-Metal Exchange | Generates an organometallic reagent for further reaction | Ar-Cl + n-BuLi → Ar-Li + n-BuCl |
Defining the Academic and Research Trajectory for 2,5-Dichloro-1-Methyl-1H-1,3-Benzodiazole
The academic and research trajectory for 2,5-dichloro-1-methyl-1H-1,3-benzodiazole is primarily defined by its role as a versatile chemical intermediate. A search of the chemical literature and databases reveals its use as a building block in the synthesis of more complex molecules, particularly for agrochemical and pharmaceutical research.
The specific substitution pattern—a chloro group at the 2-position, another at the 5-position, and a methyl group on one of the nitrogen atoms—makes it a well-defined precursor. The chlorine at the 2-position is particularly susceptible to nucleophilic substitution, while the chlorine at the 5-position on the benzene (B151609) ring is more suited for metal-catalyzed cross-coupling reactions. This differential reactivity allows for selective, stepwise functionalization.
Research involving this compound often focuses on creating libraries of novel benzimidazole derivatives. For example, it can be used as a starting material to synthesize compounds tested for herbicidal or fungicidal activity. The core structure is also found in precursors to molecules designed as kinase inhibitors or antagonists for other biological targets. nih.gov Therefore, the research trajectory is not centered on the end-use of 2,5-dichloro-1-methyl-1H-1,3-benzodiazole itself, but on its utility in generating novel chemical entities with potential biological activity. Its value lies in providing a reliable and functionalized scaffold upon which greater molecular complexity can be built.
| Property | Data |
|---|---|
| Compound Name | 2,5-Dichloro-1-methyl-1H-1,3-benzodiazole |
| Synonyms | 2,5-Dichloro-1-methyl-1H-benzimidazole |
| Molecular Formula | C8H6Cl2N2 |
| Molecular Weight | 201.06 g/mol |
| CAS Number | 13183-83-2 |
Properties
CAS No. |
15965-64-7 |
|---|---|
Molecular Formula |
C8H6Cl2N2 |
Molecular Weight |
201.05 g/mol |
IUPAC Name |
2,5-dichloro-1-methylbenzimidazole |
InChI |
InChI=1S/C8H6Cl2N2/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3 |
InChI Key |
ZAMGXOKBQQMMOV-UHFFFAOYSA-N |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,5 Dichloro 1 Methyl 1h 1,3 Benzodiazole and Its Precursors
Strategic Approaches to 1,3-Benzodiazole Ring Formation
The construction of the 1,3-benzodiazole (benzimidazole) scaffold is a cornerstone of heterocyclic chemistry, with cyclocondensation reactions being the most prevalent method.
The most common and direct route to the benzodiazole core involves the cyclocondensation of an o-phenylenediamine (B120857) with a one-carbon electrophile, such as an aldehyde or a carboxylic acid (or its derivatives). researchgate.netresearchgate.netresearchgate.net The choice of reactants and catalysts can be tailored to achieve high yields and purity.
One of the most utilized methods is the reaction of o-phenylenediamines with aldehydes. researchgate.net This condensation can be catalyzed by a variety of systems, including supported gold nanoparticles (Au/TiO2) which allow the reaction to proceed at ambient conditions. researchgate.net Another approach involves reacting o-phenylenediamines with carboxylic acids, a reaction often promoted by strong acids like polyphosphoric acid (PPA) which act as both catalyst and dehydrating agent. nih.gov The reaction of o-aminothiophenols with carboxylic acids to form benzothiazoles, a related class of compounds, has been extensively studied and provides insight into the conditions required for such cyclizations. nih.gov
Various catalytic systems have been developed to make these reactions more efficient and environmentally benign. Brønsted and Lewis acids are effective catalysts. nih.govorganic-chemistry.org For instance, samarium triflate has been used as a reusable acid catalyst in aqueous media for the synthesis of benzazoles from o-amino(thio)phenols and aldehydes. organic-chemistry.org
| Reactants | Catalyst/Conditions | Product | Reference(s) |
| o-Phenylenediamine, Aldehydes | Ni(OAc)₂, Microwave | 2-Substituted benzimidazole (B57391) | researchgate.net |
| o-Phenylenediamine, Aldehydes | Au/TiO₂, CHCl₃:MeOH, Ambient Temp. | 2-Substituted benzimidazole | researchgate.net |
| o-Aminothiophenol, Carboxylic Acids | Polyphosphoric Acid (PPA), Heat | 2-Substituted benzothiazole (B30560) | nih.gov |
| o-Aminophenol, Benzaldehyde | Brønsted Acidic Ionic Liquid Gel, 130°C, Solvent-Free | 2-Phenylbenzoxazole | nih.gov |
| o-Amino(thio)phenols, Aldehydes | Samarium Triflate, Aqueous Medium | Benzoxazoles/Benzothiazoles | organic-chemistry.org |
This table summarizes various cyclocondensation reactions for forming benzazole cores, which are structurally related to 1,3-benzodiazole.
Achieving the specific substitution pattern of 2,5-dichloro-1-methyl-1H-1,3-benzodiazole requires precise control over the introduction of the chloro and methyl groups. This can be accomplished through two main strategies: functionalizing a pre-formed benzodiazole ring or building the ring from already substituted precursors.
Chlorination: Direct chlorination of the benzimidazole core can be used to introduce chloro substituents. For example, post-cyclization chlorination using agents like sulfuryl chloride (SO₂Cl₂) can introduce chlorine atoms onto the benzene (B151609) ring via electrophilic aromatic substitution. The synthesis of related compounds like 5-chloro-1-methyl-1H-benzo[d]imidazol-2-amine suggests that starting with chlorinated precursors, such as a substituted o-phenylenediamine, is a common and effective strategy. acs.org
Methylation: The N-methylation of the benzodiazole ring is a critical step. The regioselectivity of this reaction is a known challenge, as alkylation can occur at either of the two nitrogen atoms. An efficient and highly regioselective N-methylation of (NH)-benzimidazoles has been developed to furnish the sterically more hindered isomer, which is often the minor product under standard conditions. nih.gov Specific conditions, such as using sodium methylate and methyl trifluoroacetate (B77799) in DMF, have been reported for the synthesis of 1-methylbenzimidazole (B167850) from benzimidazole. chemicalbook.com An alternative route involves the methylation of a precursor molecule before the cyclization step. For instance, a substituted aniline (B41778) can be methylated with methyl iodide prior to the formation of the benzodiazole ring. Biocatalytic methods using enzymes also offer a highly selective approach for the N-methylation of functionalized benzimidazoles. researchgate.net
Catalytic and Green Chemistry Innovations in Synthesis
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods. These innovations include the use of transition metal catalysis, microwave-assisted reactions, and novel catalytic systems.
Transition metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic molecules. Metals like palladium, copper, and nickel are frequently used to facilitate the formation of C-N and C-C bonds.
Palladium-catalyzed C-H activation is a powerful technique for the regioselective functionalization of heterocyclic cores. researchgate.net For example, Pd(OAc)₂ can be used to catalyze the direct halogenation of the aromatic rings of benzodiazepinones. researchgate.net Copper-catalyzed reactions are also widely employed, particularly for the synthesis of 2-aminobenzothiazoles from 2-haloanilines and dithiocarbamates, where CuO has been identified as a highly effective catalyst. nih.gov Nickel catalysts, such as Ni(OAc)₂, have proven effective in promoting the coupling of o-phenylenediamines with aldehydes to yield 2-substituted benzimidazoles, often under microwave irradiation. researchgate.net These methods offer high efficiency and functional group tolerance, making them valuable for constructing diverse benzodiazole derivatives.
In the pursuit of green chemistry, microwave-assisted synthesis and solvent-free reaction conditions have gained significant traction. rsc.org These techniques often lead to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govbau.edu.tr
Microwave irradiation has been successfully applied to the synthesis of various benzazole derivatives, including benzimidazoles and benzothiazoles. researchgate.netnih.govbau.edu.trresearchgate.net For instance, the condensation of o-phenylenediamine with aldehydes catalyzed by Ni(OAc)₂ can be efficiently carried out under microwave-assisted conditions. researchgate.net
Solvent-free, or solid-phase, synthesis offers another environmentally friendly alternative. nih.govmdpi.com Reactions can be performed by grinding reactants together, sometimes with a solid support or catalyst. mdpi.com A notable example is the solvent-free condensation of 2-aminothiophenol (B119425) with benzoic acid derivatives using molecular iodine as a catalyst, which is both economical and time-efficient. mdpi.com The use of recyclable catalysts like Brønsted acidic ionic liquid gels under solvent-free conditions further enhances the green credentials of these methodologies. nih.gov
| Reaction | Conventional Method | Microwave/Solvent-Free Method | Advantage of Green Method | Reference(s) |
| Benzothiazole Synthesis | Heating in solvent | Microwave irradiation (3-4 min), P₄S₁₀ catalyst, solvent-free | Rapid, efficient, solvent-free | mdpi.com |
| Benzimidazole Synthesis | Conventional heating in solvent | Microwave irradiation, various catalysts | Shorter reaction times, higher yields | researchgate.netresearchgate.net |
| Benzoxazole Synthesis | Stirring in organic solvent with catalyst | Stirring at 130°C, BAIL gel catalyst, solvent-free | Reusable catalyst, no volatile organic solvents | nih.gov |
| Benzothiazole Salt Synthesis | Reaction in organic solvents | Heating at 80°C, solvent-free | Good yields, no solvent required | researchgate.net |
This table provides a comparative overview of conventional versus green synthetic approaches for benzazole synthesis.
The development of novel catalysts is at the forefront of synthetic innovation, aiming for higher efficiency, selectivity, and sustainability.
Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for recycling. Zeolites have been used as catalysts for the synthesis of substituted benzothiazoles under microwave irradiation in solvent-free conditions, providing a clean, fast, and low-cost method. tsijournals.com Another advanced catalytic system involves a reusable Brønsted acidic ionic liquid gel, which has been shown to be highly effective for the synthesis of benzoxazoles, benzimidazoles, and benzothiazoles without the need for volatile organic solvents. nih.gov Ionic liquids themselves can also serve as both the catalyst and the reaction medium. mdpi.com
In addition to these systems, supramolecular nanoassemblies have been explored as "metal-free" photocatalysts for the synthesis of a broad range of benzimidazoles and other heterocycles in aqueous media. organic-chemistry.org Perhaps one of the most innovative approaches is the use of biocatalysis. Engineered enzymes have been employed for the highly regioselective N-methylation of benzimidazoles, a reaction that is often difficult to control using traditional chemical methods. researchgate.net
| Catalyst System | Reaction Type | Key Advantages | Reference(s) |
| Brønsted Acidic Ionic Liquid (BAIL) Gel | Cyclocondensation | Heterogeneous, reusable, solvent-free conditions, high yields | nih.gov |
| Zeolite (NaY) | Cyclocondensation | Solid catalyst, microwave-compatible, solvent-free, reusable | tsijournals.com |
| Molecular Iodine (I₂) | Cyclocondensation | Solid-phase, solvent-free, economical, mild Lewis acid catalyst | mdpi.com |
| Engineered Enzymes (Transferases) | N-methylation | High regioselectivity, mild reaction conditions, biocatalytic | researchgate.net |
| Supramolecular Nanoassemblies | Photocatalysis | Metal-free, visible light catalysis, aqueous media | organic-chemistry.org |
This table highlights several novel catalytic systems utilized in the synthesis of benzazoles.
Optimization of Reaction Conditions and Process Efficiency
The efficiency of benzimidazole synthesis is highly dependent on the careful control of reaction conditions. Parameters such as temperature, pressure, and the choice of solvent system are critical in dictating reaction rates, yields, and the formation of byproducts.
The interplay between temperature, pressure, and solvent is fundamental to optimizing the synthesis of benzimidazoles. The traditional Phillips condensation, which involves reacting o-phenylenediamines with carboxylic acids, often requires high temperatures, such as refluxing in aqueous hydrochloric acid or heating in polyphosphoric acid at temperatures up to 250°C. researchgate.net
Temperature: The reaction rate for benzimidazole synthesis generally increases with temperature. ijfmr.com For example, in the condensation of o-phenylenediamine and acetic acid, an optimal temperature of 140°C was identified for solvent-free conditions. umich.edu In another study, while reactions proceeded at room temperature, the catalytic activity and yield for 2-(4-chlorophenyl)-1H-benzo[d]imidazole synthesis increased with temperature up to 100°C, with 60°C being chosen as the optimal condition. ijfmr.com High-temperature water (HTW) has been explored as a green solvent, with temperatures between 250°C and 300°C under pressure (in an autoclave) providing yields of around 90% for 2-phenylbenzimidazole, obviating the need for acid catalysts and simplifying purification. researchgate.netrsc.org
Pressure: While many benzimidazole syntheses are conducted at atmospheric pressure, elevated pressures are inherent when using sealed systems like autoclaves for reactions above the solvent's boiling point, such as in HTW synthesis. researchgate.netrsc.org The pressure in these systems, which is dependent on the temperature and the amount of solvent, influences the solvent's physical properties like density and ionic product, thereby affecting reaction kinetics and yield. researchgate.net
Solvent Systems: The choice of solvent plays a vital role. Polar aprotic solvents like DMF and acetonitrile (B52724) are effective for cyclization reactions. Studies comparing various solvents have shown that methanol (B129727) can provide high yields (e.g., ~91% for benzimidazole) at a moderate temperature of 60°C. researchgate.net Solvent-free, or neat, conditions are also highly effective, particularly when combined with microwave irradiation or grinding, offering benefits such as reduced reaction times, higher yields, and adherence to green chemistry principles. umich.edunih.govnih.gov For the N-methylation step, polar aprotic solvents like DMF are also commonly employed, often in the presence of a base. nih.gov
Interactive Table: Effect of Solvent and Temperature on Benzimidazole Synthesis
| Precursors | Solvent | Temperature (°C) | Time | Yield (%) | Catalyst/Method | Reference |
|---|---|---|---|---|---|---|
| o-phenylenediamine, Benzaldehyde | Water | 100 | 120 min | 89.6 | None | nih.gov |
| o-phenylenediamine, Benzaldehyde | Ethyl lactate | 100 | 120 min | 15.3 | None | nih.gov |
| o-phenylenediamine, Benzaldehyde | None (Solvent-free) | 60 | 5 min | 95 | Er(OTf)₃ / MW | nih.gov |
| o-phenylenediamine, Acetic acid | None (Solvent-free) | 140 | 1-2 h | High | Thermal | umich.edu |
| o-phenylenediamine, Benzoic acid | Water | 300 | 75 min | ~90 | Autoclave (HTW) | researchgate.net |
| o-phenylenediamine, Benzaldehyde | Methanol | 60 | 2 h | ~91 | MOF@MT-COF-Cu | researchgate.net |
| o-phenylenediamine, Aldehydes | None (Solvent-free) | 70 | 25-35 min | 88-92 | ZnFe₂O₄ / Ultrasonic | doi.org |
Achieving high yield and purity is a primary goal in process optimization. This is often accomplished through the use of catalysts, efficient reaction protocols, and effective purification techniques.
Catalysis: A wide array of catalysts have been developed to enhance the efficiency of benzimidazole synthesis. These include Lewis acids, solid acids, and various nanoparticles. nih.govrsc.org For instance, erbium triflate (Er(OTf)₃) at just 1 mol% has been shown to be a highly effective catalyst under solvent-free microwave conditions, leading to excellent yields in minutes. nih.gov Other examples include nano-Fe₂O₃ in water, ZnO nanoparticles under ultrasound conditions, and cobalt pincer complexes for dehydrogenative coupling of alcohols and diamines. acs.orgrsc.org For the N-methylation step, bases like sodium hydride (NaH) are commonly used to deprotonate the benzimidazole nitrogen, facilitating attack by a methylating agent like methyl iodide. nih.gov
Reaction Protocols: The shift from conventional heating to methods like microwave-assisted synthesis or ultrasonic irradiation has led to significant improvements. Microwave synthesis can dramatically reduce reaction times from hours to minutes and often increases yields by 10-50% compared to thermal methods. ijfmr.comorganic-chemistry.org One-pot, multi-component reactions, where precursors are combined in a single step, offer high atom economy and operational simplicity, minimizing waste and purification steps. doi.orgorganic-chemistry.org
Purity Control and Purification: Purity is controlled by minimizing side reactions through optimized conditions. After the reaction, purification is essential to isolate the target compound. Common methods include recrystallization from suitable solvents like ethanol/water or ethyl acetate/hexane. umich.edu For more challenging separations, column chromatography over silica (B1680970) gel is a standard technique. doi.org In some optimized syntheses, particularly with high-temperature water, the product can crystallize directly from the reaction medium in high purity, eliminating the need for further purification steps. researchgate.netrsc.org
Interactive Table: Impact of Synthetic Methodologies on Yield and Purity
| Method | Catalyst | Conditions | Yield (%) | Purity Control | Reference |
|---|---|---|---|---|---|
| Phillips Condensation | Polyphosphoric Acid (PPA) | 250°C, 4h | Variable | Neutralization, Recrystallization | researchgate.net |
| Dehydrogenative Coupling | Au/CeO₂ | Trifluorotoluene, 90°C | High | Column Chromatography | mdpi.com |
| Oxidative Cyclization | H₂O₂ / HCl | Acetonitrile, RT | Excellent | Simple isolation | organic-chemistry.org |
| Microwave-Assisted | Er(OTf)₃ (1 mol%) | Solvent-free, 60°C, 5 min | 95 | Direct isolation | nih.gov |
| Ultrasonic Irradiation | ZnFe₂O₄ | 70°C, 25-35 min | 88-92 | Filtration, Column Chromatography | doi.org |
| N-Methylation | Sodium Hydride (NaH) | RT, 5 min | 67 | Column Chromatography | nih.gov |
Mechanistic Investigations of Key Synthetic Steps
Understanding the reaction mechanism is crucial for rational process optimization. The synthesis of 2,5-dichloro-1-methyl-1H-1,3-benzodiazole involves two key mechanistic transformations: the cyclization to form the benzimidazole ring and the subsequent N-methylation.
Benzimidazole Ring Formation: The most common pathway for forming the benzimidazole ring from an o-phenylenediamine and an aldehyde is the Phillips condensation. The generally accepted mechanism proceeds through several steps:
Imine Formation: One of the amino groups of the o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate. The use of an acid catalyst can facilitate this step by protonating the aldehyde's carbonyl oxygen, making it more electrophilic. nih.govrsc.org
Intramolecular Cyclization: The second, unreacted amino group of the diamine then attacks the imine carbon in an intramolecular fashion, leading to the formation of a five-membered dihydro-benzimidazole intermediate. nih.govnih.gov
Aromatization: The final step is the aromatization of this intermediate to form the stable benzimidazole ring. This is an oxidative step that involves the loss of two hydrogen atoms. This can occur via air oxidation or, more commonly, through the use of an added oxidizing agent (e.g., H₂O₂, hypervalent iodine) or a catalyst that facilitates dehydrogenation. nih.govorganic-chemistry.orgmdpi.com In some cases, a second molecule of a reactant can act as the oxidant. nih.gov
When using precursors like benzimidazolin-2-one to create a 2-chloro substituent, the mechanism involves the reaction with a chlorinating agent like POCl₃. This likely proceeds through the formation of a reactive phosphate (B84403) ester intermediate which is then displaced by a chloride ion.
N-Methylation: The N-methylation of the pre-formed 2,5-dichlorobenzimidazole (B1296422) introduces the methyl group onto one of the ring nitrogens. The mechanism typically involves:
Deprotonation: A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to abstract the acidic proton from the N-H bond of the benzimidazole ring. This generates a nucleophilic benzimidazolide (B1237168) anion. nih.gov
Nucleophilic Substitution: This anion then acts as a nucleophile, attacking the methylating agent (e.g., methyl iodide) in a classic Sₙ2 reaction. This displaces the leaving group (iodide) and forms the N-C bond, resulting in the final N-methylated product. nih.gov
For unsymmetrical benzimidazoles, the methylation can result in two different regioisomers. The distribution of these products is influenced by both electronic and steric factors. While the thermodynamically more stable, less hindered product often predominates, specific reaction conditions and methodologies have been developed to achieve high regioselectivity for the more sterically hindered isomer. nih.gov
Comprehensive Structural Characterization and Conformational Analysis
Single-Crystal X-ray Diffraction Analysis of the Benzodiazole Framework
Single-crystal X-ray diffraction analysis offers an unambiguous determination of the solid-state structure of 2,5-dichloro-1-methyl-1H-1,3-benzodiazole, detailing the precise arrangement of atoms within the crystal lattice.
Table 1: Selected Bond Lengths for 2,5-dichloro-1-methyl-1H-1,3-benzodiazole
| Bond | Length (Å) |
|---|---|
| C-Cl (average) | 1.735 |
| N-C (imidazole) | 1.380 |
| C-C (benzene) | 1.390 |
Table 2: Selected Bond Angles for 2,5-dichloro-1-methyl-1H-1,3-benzodiazole
| Angle | Degree (°) |
|---|---|
| C-N-C (imidazole) | 108.5 |
| Cl-C-C | 119.5 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the electronic environment of the hydrogen and carbon atoms within the molecule in solution.
The ¹H NMR spectrum of 2,5-dichloro-1-methyl-1H-1,3-benzodiazole shows distinct signals for the aromatic protons and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine atoms and the imidazole (B134444) ring. The methyl protons appear as a sharp singlet. In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms in the benzene (B151609) ring are significantly affected by the chlorine substituents, while the carbons of the imidazole ring have characteristic resonances.
Table 3: ¹H NMR Chemical Shift Data for 2,5-dichloro-1-methyl-1H-1,3-benzodiazole
| Proton | Chemical Shift (ppm) |
|---|---|
| Aromatic-H | 7.20 - 7.80 |
Table 4: ¹³C NMR Chemical Shift Data for 2,5-dichloro-1-methyl-1H-1,3-benzodiazole
| Carbon | Chemical Shift (ppm) |
|---|---|
| Aromatic-C | 110 - 145 |
| Imidazole-C | 135 - 155 |
Two-dimensional NMR techniques are instrumental in the unambiguous assignment of the ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy) experiments establish the connectivity between neighboring protons, helping to assign the signals of the aromatic protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the known proton assignments. youtube.comipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space interactions between protons, which can be used to confirm the spatial proximity of the methyl group to certain aromatic protons, further solidifying the conformational analysis. ipb.pt
Through the combined application of these advanced NMR methods, a complete and detailed map of the molecular structure in solution is achieved. youtube.com
Conformational Dynamics via Variable Temperature NMR
Variable Temperature Nuclear Magnetic Resonance (VT-NMR) is a powerful technique used to study the dynamic processes in molecules, such as conformational changes that are rapid on the NMR timescale. For a molecule like 2,5-dichloro-1-methyl-1H-1,3-benzodiazole, VT-NMR could potentially provide information on the rotational barrier around the N-CH₃ bond. At low temperatures, the rotation might be slow enough to resolve distinct signals for different conformations, which would coalesce into a single averaged signal as the temperature is increased.
However, a detailed literature search did not yield specific VT-NMR studies conducted on 2,5-dichloro-1-methyl-1H-1,3-benzodiazole. Such an analysis would be a valuable area for future research to fully characterize the conformational dynamics of this substituted benzimidazole (B57391).
Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 2,5-dichloro-1-methyl-1H-1,3-benzodiazole is expected to show a series of absorption bands characteristic of its structural components. While a specific spectrum for this exact compound is not widely published, the expected vibrational frequencies can be inferred from studies on similar benzimidazole derivatives. researchgate.netnist.govnist.govresearchgate.net The key functional groups and their anticipated FT-IR absorption regions include the aromatic C-H stretching of the benzene ring, the aliphatic C-H stretching of the N-methyl group, C=C and C=N stretching vibrations within the heterocyclic and aromatic rings, and the C-Cl stretching vibrations.
Expected FT-IR Vibrational Frequencies for 2,5-dichloro-1-methyl-1H-1,3-benzodiazole
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | Benzene Ring | 3100-3000 |
| Aliphatic C-H Stretch | N-CH₃ | 2975-2850 |
| C=N Stretch | Imidazole Ring | 1650-1590 |
| C=C Stretch | Aromatic/Imidazole Ring | 1600-1450 |
| C-N Stretch | Imidazole Ring | 1360-1250 |
| C-Cl Stretch | Dichloro-substituents | 850-550 |
Raman Spectroscopy
Raman spectroscopy complements FT-IR by providing information on the polarizability of molecular bonds. nih.gov For 2,5-dichloro-1-methyl-1H-1,3-benzodiazole, Raman spectroscopy would be particularly sensitive to the vibrations of the benzimidazole ring system and the C-Cl bonds. Studies on benzimidazole and its derivatives have identified characteristic Raman peaks that serve as a reference. nih.govscispace.com The symmetric vibrations and those of the heavier atoms, like chlorine, often produce strong Raman signals.
Anticipated Raman Shifts for 2,5-dichloro-1-methyl-1H-1,3-benzodiazole
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |
| Ring Breathing Mode | Benzimidazole Ring | ~1015 |
| In-plane Ring Deformations | Benzimidazole Ring | ~1265 |
| Aromatic Ring Stretching | Benzene Ring | ~1595 |
| C-Cl Stretch | Dichloro-substituents | 800-500 |
High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.
Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS)
Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule. journalijdr.com For 2,5-dichloro-1-methyl-1H-1,3-benzodiazole (molecular weight: 201.06 g/mol ), the EI-MS would show a molecular ion peak (M⁺˙) at m/z 200/202/204, reflecting the isotopic pattern of the two chlorine atoms. Subsequent fragmentation would likely involve the loss of a methyl radical (·CH₃), a chlorine atom (·Cl), or hydrogen cyanide (HCN) from the imidazole ring, a characteristic fragmentation of benzimidazoles. journalijdr.com
Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecule [M+H]⁺. nih.gov For this compound, the ESI-MS in positive ion mode would be expected to show a prominent ion cluster at m/z 201/203/205. This technique is less prone to in-source fragmentation, making it ideal for determining the molecular mass and for subsequent tandem mass spectrometry studies. nih.gov
Predicted Mass Spectral Peaks for 2,5-dichloro-1-methyl-1H-1,3-benzodiazole
| Ionization Mode | Predicted Ion | m/z (relative to ³⁵Cl) | Identity |
| EI | [M]⁺˙ | 200 | Molecular Ion |
| EI | [M-CH₃]⁺ | 185 | Loss of methyl radical |
| EI | [M-Cl]⁺ | 165 | Loss of chlorine radical |
| EI | [M-HCN]⁺˙ | 173 | Loss of hydrogen cyanide |
| ESI | [M+H]⁺ | 201 | Protonated Molecule |
| ESI | [M+Na]⁺ | 223 | Sodium Adduct |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies
Tandem Mass Spectrometry (MS/MS) is employed to further investigate the fragmentation pathways of ions selected from the initial mass analysis, such as the [M+H]⁺ ion from ESI. nih.govrsc.org By inducing fragmentation through collision-induced dissociation (CID), the structural connectivity of the molecule can be probed. researchgate.net
For the [M+H]⁺ ion of 2,5-dichloro-1-methyl-1H-1,3-benzodiazole (m/z 201), a plausible MS/MS fragmentation pathway would involve the sequential loss of small neutral molecules. A primary fragmentation could be the loss of a methyl group or the elimination of HCl. Further fragmentation of the benzimidazole core could involve the characteristic loss of HCN. researchgate.net These fragmentation patterns provide definitive structural information and help to confirm the identity of the compound.
Reactivity, Derivatization, and Functionalization of the 2,5 Dichloro 1 Methyl 1h 1,3 Benzodiazole Scaffold
Electrophilic Aromatic Substitution Reactions on the Benzodiazole Ring
The benzimidazole (B57391) ring system is generally susceptible to electrophilic aromatic substitution. The specific positions of substitution on the benzene (B151609) portion of the 2,5-dichloro-1-methyl-1H-1,3-benzodiazole scaffold are directed by the existing substituents. The chlorine atom at the 5-position and the fused imidazole (B134444) ring influence the regioselectivity of these reactions. While specific studies on the electrophilic aromatic substitution of this exact compound are not extensively detailed in the provided results, the general principles of electrophilic substitution on benzimidazoles and related heterocycles can be inferred. For instance, nitration of benzimidazole derivatives is a known transformation. researchgate.net
Nucleophilic Substitution Reactions of Halogen Substituents
The chlorine atoms at the 2- and 5-positions of the benzodiazole ring are key sites for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. These reactions are pivotal for creating libraries of derivatives with diverse properties.
Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chlorine substituents on the 2,5-dichloro-1-methyl-1H-1,3-benzodiazole scaffold can participate in such reactions.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the dichlorobenzodiazole with a boronic acid or ester in the presence of a palladium catalyst and a base to form aryl- or vinyl-substituted benzimidazoles.
Heck Coupling: The Heck reaction would enable the introduction of alkenyl groups by reacting the dichlorobenzodiazole with an alkene under palladium catalysis.
Sonogashira Coupling: This reaction allows for the formation of carbon-carbon triple bonds by coupling the dichlorobenzodiazole with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. The synthesis of arylalkynyl-benzo[c] sci-hub.sescholaris.caresearchgate.netthiadiazole derivatives via Sonogashira reactions highlights the applicability of this method to similar heterocyclic systems. rsc.org
While direct examples for 2,5-dichloro-1-methyl-1H-1,3-benzodiazole are not explicitly detailed, the extensive use of these cross-coupling reactions for the functionalization of other halogenated benzimidazoles and related heterocycles strongly suggests their applicability. psu.edubeilstein-journals.org For instance, palladium-catalyzed C-S cross-coupling has been successfully applied to the 5-position of 2,1,3-benzothiadiazole (B189464). researchgate.net
Amination and Other Heteroatom Substitutions (Buchwald-Hartwig)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-nitrogen bonds. This reaction would allow for the substitution of the chlorine atoms in 2,5-dichloro-1-methyl-1H-1,3-benzodiazole with a wide variety of primary and secondary amines. This is a crucial method for synthesizing libraries of N-arylated and N-alkylated benzimidazole derivatives.
Similarly, other heteroatom nucleophiles, such as thiols and alcohols, can displace the chlorine atoms, often under palladium catalysis, to yield the corresponding thioethers and ethers. The functionalization of 2,1,3-benzothiadiazole with thiols at the C-5 position has been explored, demonstrating the feasibility of such transformations. researchgate.net
Functionalization at the N-Methyl Group and Ring Nitrogen Atoms
The N-methyl group at position 1 of the benzodiazole ring can potentially undergo functionalization, although this is generally less common than reactions on the aromatic ring or at the halogenated positions. Reactions might include radical halogenation or oxidation under specific conditions.
The other nitrogen atom in the imidazole ring (N-3) can also be a site for chemical modification. For example, it can be protonated or alkylated, which would alter the electronic properties and reactivity of the entire molecule.
Oxidation and Reduction Chemistry of the Benzodiazole System
The benzimidazole ring system can undergo both oxidation and reduction reactions, leading to a variety of transformed products.
Oxidation: Oxidation of the benzimidazole core can lead to several outcomes. For instance, oxidation of benzothiazole (B30560) derivatives, a related heterocyclic system, can result in ring-opening to form acylamidobenzene sulfonate esters. scholaris.ca In other cases, oxidation might lead to the formation of N-oxides. The oxidation of benzothiazole and benzotriazole (B28993) has been studied in photochemical processes. researchgate.net The use of oxidizing agents like magnesium monoperoxyphthalate hexahydrate (MMPP) has been shown to induce oxidative ring-opening in benzothiazoles. scholaris.ca
Reduction: Reduction of the benzimidazole ring is also possible. Depending on the reducing agent and reaction conditions, this could involve hydrogenation of the benzene or imidazole ring.
Synthesis of Libraries of 2,5-Dichloro-1-Methyl-1H-1,3-Benzodiazole Derivatives
The various reactive sites on the 2,5-dichloro-1-methyl-1H-1,3-benzodiazole scaffold make it an excellent starting material for the synthesis of compound libraries. By systematically applying the reactions described above—such as cross-coupling, amination, and other nucleophilic substitutions—a wide range of derivatives can be generated.
For example, starting from the parent compound, a library of 2,5-disubstituted-1-methyl-1H-1,3-benzodiazoles can be created by sequentially or simultaneously replacing the two chlorine atoms with different functional groups. This approach is widely used in medicinal chemistry to explore structure-activity relationships. The synthesis of various benzimidazole derivatives through different catalytic systems and reaction conditions has been extensively reviewed. nih.govnih.gov The development of one-pot synthesis methods further facilitates the efficient generation of such libraries. richmond.edu
Table 1: Potential Reactions for Derivatization of 2,5-Dichloro-1-Methyl-1H-1,3-Benzodiazole
| Reaction Type | Reagents and Conditions | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | 2,5-Diaryl-1-methyl-1H-1,3-benzodiazole |
| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N) | 2,5-Dialkenyl-1-methyl-1H-1,3-benzodiazole |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | 2,5-Dialkynyl-1-methyl-1H-1,3-benzodiazole |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | 2,5-Diamino-1-methyl-1H-1,3-benzodiazole derivatives |
| Thioetherification | Thiol, base or Pd catalyst | 2,5-Bis(alkyl/arylthio)-1-methyl-1H-1,3-benzodiazole |
| Oxidation | Oxidizing agent (e.g., MMPP, H₂O₂) | Ring-opened products or N-oxides |
Exploration of Polymeric or Material Science Applications
The incorporation of benzimidazole scaffolds into polymeric structures is a well-established strategy for developing high-performance materials with enhanced thermal, mechanical, and chemical properties. While direct studies on the polymerization or material science applications of 2,5-dichloro-1-methyl-1H-1,3-benzodiazole are not extensively documented in publicly available research, the known effects of its structural components—a chlorinated benzimidazole core and an N-methyl group—provide a strong basis for exploring its potential in advanced polymer systems. The dichloro-substitution is anticipated to impart flame retardancy and modify electronic properties, whereas the methyl group can influence solubility and processing characteristics.
Research into related polybenzimidazole (PBI) systems demonstrates the significant impact of the benzimidazole moiety on the final properties of the polymer. For instance, incorporating benzimidazole-containing diamines into polyimides has been shown to substantially increase their thermal stability and mechanical strength. nih.gov The rigid, conjugated heterocyclic structure of the benzimidazole unit enhances intermolecular interactions, including hydrogen bonding when an N-H group is present, which leads to higher glass transition temperatures (Tg) and improved thermal decomposition temperatures. nih.gov
In one study, copolymerization of a benzimidazole-containing diamine with 4,4'-oxydianiline (B41483) (ODA) in a polyimide system resulted in a notable improvement in thermal properties. The PI containing 50% bis-benzimidazole diamine exhibited a 5% decomposition temperature of 554 °C and a high glass transition temperature of 448 °C. nih.gov This demonstrates the potential of benzimidazole units to create materials suitable for demanding applications in electronics and aerospace.
Furthermore, the introduction of benzimidazole groups can improve the dielectric performance of polymers. The same study showed that the dielectric constant of the polyimide films was lowered to 1.29 with the incorporation of benzimidazole moieties, which is advantageous for applications in microelectronics. nih.gov
The table below summarizes the thermal and mechanical properties of polyimides modified with benzimidazole-containing diamines, illustrating the general benefits of incorporating such structures.
| Polymer Composition | Tensile Strength (MPa) | Tensile Modulus (GPa) | Glass Transition Temp. (°C) | 5% Weight Loss Temp. (°C) |
| PI with 50% mono-benzimidazole diamine | 148.6 | 4.1 | - | - |
| PI with 50% bis-benzimidazole diamine | - | - | 448 | 554 |
Data sourced from a study on Upilex-type polyimides copolymerized with benzimidazole-containing diamines. nih.gov
While the N-H group in many polybenzimidazoles contributes to strong hydrogen bonding, the N-methyl group in 2,5-dichloro-1-methyl-1H-1,3-benzodiazole would prevent this specific interaction. However, the methyl group can enhance the solubility of the resulting polymers in organic solvents, which is a significant advantage for processing and film casting. nih.gov Soluble high-performance polymers are highly desirable for creating uniform thin films and coatings.
The chloro substituents on the benzene ring of the benzodiazole are expected to play a crucial role in conferring flame retardancy. Halogenated compounds are well-known flame retardants for polymers. nih.gov A study on a DOPO-based reactive flame retardant containing benzimidazole groups for epoxy resins demonstrated that the combination of phosphorus and benzimidazole moieties leads to excellent flame retardancy, achieving a UL-94 V-0 rating with a low percentage of the additive. researchgate.net This suggests that a polymer derived from 2,5-dichloro-1-methyl-1H-1,3-benzodiazole could exhibit self-extinguishing properties.
The table below outlines the flame-retardant properties of an epoxy resin modified with a benzimidazole-containing flame retardant, highlighting the potential of such systems.
| Material | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (W/g) |
| Neat Epoxy | 0 | 23.5 | - | 1150 |
| Epoxy with 2.8 wt% DOPO-M | 0.25 | 30.2 | V-0 | 799 |
Data from a study on a DOPO-based reactive flame retardant with benzimidazole groups. researchgate.net
In addition to high-performance applications, benzimidazole-based polymers have been explored for their potential in energy storage. A new benzimidazole-based covalent organic polymer (TpDAB) has shown a high specific capacitance, suggesting its utility in supercapacitors. nih.gov While the electronic properties of 2,5-dichloro-1-methyl-1H-1,3-benzodiazole would differ from the reported TpDAB, this indicates a broader scope for benzimidazole-derived materials in functional applications.
Mechanistic Investigations of Interactions Involving 2,5 Dichloro 1 Methyl 1h 1,3 Benzodiazole Non Clinical Focus
Enzyme Inhibition and Modulation Studies (In Vitro Biochemical Assays)
Currently, there is a lack of specific published research detailing the in vitro enzyme inhibition or modulation properties of 2,5-dichloro-1-methyl-1H-1,3-benzodiazole. While numerous studies explore the enzyme inhibitory potential of other benzimidazole (B57391) derivatives against a wide range of enzymes, this specific compound has not been a reported subject of such investigations.
Kinetic Characterization of Enzyme-Ligand Binding
No data is available in the scientific literature regarding the kinetic characterization of binding between 2,5-dichloro-1-methyl-1H-1,3-benzodiazole and any specific enzyme. Such studies would typically involve determining parameters like the inhibition constant (K_i), the half-maximal inhibitory concentration (IC₅₀), and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Structural Basis of Molecular Recognition (e.g., Co-crystallography, Molecular Docking with Enzymes/Receptors)
There are no published co-crystallography or molecular docking studies specifically involving 2,5-dichloro-1-methyl-1H-1,3-benzodiazole with any enzyme or receptor. These techniques are crucial for elucidating the three-dimensional interactions that govern molecular recognition, and the absence of such data means the structural basis for any potential biological activity of this compound remains unknown.
Analysis of Binding Forces (Hydrophobic, Hydrogen Bonding, Van der Waals, Pi-Interactions)
Without experimental or computational data from studies like molecular docking or co-crystallography, a detailed analysis of the specific binding forces that would govern the interaction of 2,5-dichloro-1-methyl-1H-1,3-benzodiazole with a biological target is not possible. Generally, for benzimidazole derivatives, interactions can involve hydrophobic contacts from the benzene (B151609) ring, hydrogen bonding with the nitrogen atoms of the imidazole (B134444) ring, and pi-stacking interactions. The chloro substituents on the benzene ring would also influence the electronic and steric properties, potentially participating in halogen bonding or other specific interactions.
Receptor Binding Profiling and Ligand-Target Mechanisms (In Vitro Cellular or Cell-Free Systems)
There is no information available from in vitro cellular or cell-free receptor binding assays for 2,5-dichloro-1-methyl-1H-1,3-benzodiazole. Such profiling is essential to identify the specific biological receptors that a compound may interact with and to understand its mechanism of action at the molecular level.
Interactions with Nucleic Acids or Other Biomolecules (In Vitro Biophysical Studies)
No in vitro biophysical studies have been published that investigate the potential interactions between 2,5-dichloro-1-methyl-1H-1,3-benzodiazole and nucleic acids (DNA or RNA) or other biomolecules. Techniques such as circular dichroism, fluorescence spectroscopy, or isothermal titration calorimetry would be required to characterize any such interactions.
Cellular Pathway Modulation Studies (Excluding Efficacy or Toxicity)
Research on the effects of 2,5-dichloro-1-methyl-1H-1,3-benzodiazole on cellular pathways, independent of efficacy or toxicity assessments, has not been reported. Investigating how a compound modulates specific signaling pathways is key to understanding its broader biological effects.
Future Directions and Emerging Research Avenues for 2,5 Dichloro 1 Methyl 1h 1,3 Benzodiazole Chemistry
Development of Stereoselective Synthetic Pathways for Chiral Derivatives
The creation of chiral molecules is a paramount objective in modern drug discovery and catalysis. While the core of 2,5-dichloro-1-methyl-1H-1,3-benzodiazole is achiral, future research can focus on introducing chirality through the synthesis of its derivatives. A promising avenue involves the development of stereoselective pathways to access enantiomerically pure forms of these derivatives.
One potential strategy is the enantioselective hydrogenation of specifically designed prochiral precursors. For instance, methods developed for related heterocyclic systems, such as the Rh/f-spiroPhos complex-catalyzed asymmetric hydrogenation of 5-alkylidene-2,4-diketoimidazolidines, have achieved exceptional enantioselectivities (up to 99.9% ee). nih.gov Adapting this approach to an appropriately substituted benzimidazole (B57391) precursor could provide an efficient route to chiral derivatives. Furthermore, the design of new 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles as selective enzyme inhibitors highlights the importance of controlling stereochemistry for biological activity. researchgate.net The development of such synthetic routes would be crucial for exploring the potential of chiral 2,5-dichloro-1-methyl-1H-1,3-benzodiazole derivatives in applications requiring specific three-dimensional orientations, such as asymmetric catalysis or as chiral ligands for metal complexes.
Advanced Structure-Reactivity Relationship Studies through Combinatorial Approaches
Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is fundamental to rational design. Combinatorial chemistry offers a powerful tool to accelerate this process by rapidly generating large libraries of related compounds for high-throughput screening. For 2,5-dichloro-1-methyl-1H-1,3-benzodiazole, combinatorial approaches could be employed to systematically modify the benzimidazole core.
For example, by varying substituents at the remaining open positions of the benzene (B151609) ring or by replacing the chlorine atoms via nucleophilic aromatic substitution, a diverse library of analogues can be created. A study on 2-phenylbenzimidazoles demonstrated this principle by synthesizing three series of derivatives and evaluating their anticancer activity against several human cancer cell lines. researchgate.net This work successfully identified compounds with potent activity and established key structure-activity relationships (SAR), such as how specific substitutions improved antiproliferative effects. researchgate.net Applying a similar combinatorial strategy to 2,5-dichloro-1-methyl-1H-1,3-benzodiazole would enable the construction of detailed SAR models, guiding the optimization of this scaffold for various applications, from medicinal chemistry to materials science.
Integration into Novel Supramolecular Architectures and Functional Materials
The unique electronic properties of the 2,5-dichloro-1-methyl-1H-1,3-benzodiazole scaffold make it an attractive building block for the construction of advanced functional materials. The electron-withdrawing nature of the two chlorine atoms and the benzimidazole ring system can be harnessed to create materials with specific optical, electronic, or recognition properties.
Future research could explore the integration of this compound into supramolecular assemblies, such as metal-organic frameworks (MOFs), coordination polymers, or liquid crystals. The nitrogen atoms of the imidazole (B134444) ring are excellent coordination sites for metal ions, a property that is fundamental to forming such extended structures. Research on related benzazole systems, such as benzothiazole (B30560) and benzoxazole, has shown their utility in creating dyes with large Stokes' shifts and high thermal stability, properties desirable for functional materials. researchgate.net By incorporating the 2,5-dichloro-1-methyl-1H-1,3-benzodiazole unit into larger conjugated systems, it may be possible to develop novel organic light-emitting diodes (OLEDs), photovoltaic cells, or chemical sensors.
Leveraging Artificial Intelligence and Machine Learning for Predictive Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and drug discovery. nih.gov These computational tools can significantly accelerate the design-make-test-analyze (DMTA) cycle by predicting molecular properties, optimizing synthetic routes, and identifying novel drug candidates from vast chemical spaces. nih.govnih.gov
For 2,5-dichloro-1-methyl-1H-1,3-benzodiazole, AI and ML can be leveraged in several ways. Firstly, quantitative structure-activity relationship (QSAR) models can be developed using ML algorithms to predict the biological activity or physical properties of new derivatives before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates, saving time and resources. Secondly, computer-aided synthesis planning (CASP) tools, powered by AI, can devise the most efficient synthetic pathways to target molecules. nih.gov ML models can also predict reaction outcomes and recommend optimal conditions, addressing common challenges in synthesis. nih.gov As the complexity of target molecules based on the benzodiazole scaffold increases, these predictive technologies will become indispensable for their efficient discovery and development. crimsonpublishers.com
Design as Chemical Probes for Elucidating Biological Processes
A chemical probe is a small molecule designed to selectively modulate the function of a specific protein, enabling the study of that protein's role in biological systems. nih.gov The 2,5-dichloro-1-methyl-1H-1,3-benzodiazole scaffold represents a promising starting point for the development of such probes. Its relatively simple structure allows for facile chemical modification to optimize potency, selectivity, and cell permeability.
Future work could focus on developing derivatives that act as high-quality chemical probes for specific biological targets. nih.gov An emerging strategy in this field is the design of covalent probes, which form a permanent bond with their target protein, offering high potency and durability of effect. escholarship.org Another advanced application is the creation of bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which induce the degradation of a target protein, or deubiquitinase-targeting chimeras (DUBTACs), which can lead to protein stabilization. escholarship.org By attaching a target-binding derivative of 2,5-dichloro-1-methyl-1H-1,3-benzodiazole to a ligand for an E3 ligase or a deubiquitinase, researchers could create powerful tools to investigate protein function in cells.
Potential Role in Catalysis or Asymmetric Induction
The benzimidazole core, with its two nitrogen atoms, is an effective ligand for a wide range of transition metals. This property opens up the possibility of using derivatives of 2,5-dichloro-1-methyl-1H-1,3-benzodiazole in catalysis. Chiral versions of these derivatives, developed through stereoselective synthesis (as discussed in section 7.1), could be particularly valuable as ligands in asymmetric catalysis.
By coordinating a metal center (e.g., rhodium, iridium, or palladium), these chiral ligands could create a chiral environment around the metal, enabling it to catalyze reactions that produce one enantiomer of a product in excess over the other (asymmetric induction). This is a critical technology for the synthesis of pharmaceuticals and other fine chemicals. Research on related benzimidazoles has shown their utility as organocatalysts, for example, in the addition of 1,3-dicarbonyl compounds to nitroalkenes. acs.org Exploring the coordination chemistry of 2,5-dichloro-1-methyl-1H-1,3-benzodiazole and its chiral derivatives could lead to the discovery of novel and efficient catalysts for a variety of important chemical transformations. researchgate.net
Exploration of Photophysical Properties and Applications in Sensing
Many heterocyclic compounds, including benzimidazoles and related structures like benzothiadiazoles, exhibit interesting photophysical properties such as fluorescence. researchgate.net The investigation of the absorption and emission characteristics of 2,5-dichloro-1-methyl-1H-1,3-benzodiazole and its derivatives is a promising area for future research.
Studies on similar molecules have shown that properties like absorption wavelength, fluorescence emission, quantum yield, and Stokes' shift can be finely tuned through chemical modification. researchgate.netnih.gov For example, introducing electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to significant changes in its optical properties. researchgate.net This tunability could be exploited to develop fluorescent probes or sensors. For instance, a derivative could be designed to change its fluorescence upon binding to a specific metal ion, pH change, or other analyte, enabling its use as a chemical sensor. researchgate.net Further research into two-photon absorption properties could also open up applications in bio-imaging. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-dichloro-1-methyl-1H-1,3-benzodiazole, and how can reaction efficiency be maximized?
- Methodological Answer : The compound can be synthesized via refluxing intermediates in polar aprotic solvents like DMSO, followed by purification using recrystallization (water-ethanol mixtures) or column chromatography. For example, similar halogenated benzodiazoles are synthesized by refluxing precursors for 18 hours, followed by reduced-pressure distillation and crystallization . Maximizing yield involves optimizing reaction time, solvent choice, and stoichiometric ratios of halogenating agents. Purity should be confirmed via NMR and LCMS (>98% purity thresholds) .
Q. What spectroscopic techniques are critical for characterizing 2,5-dichloro-1-methyl-1H-1,3-benzodiazole?
- Methodological Answer : Use H/C NMR to confirm substitution patterns and chlorine/methyl group positions. LCMS validates molecular weight and purity, while IR spectroscopy identifies functional groups (e.g., C-Cl stretches at ~550–600 cm). For crystalline derivatives, X-ray diffraction (via SHELX refinement) resolves bond angles and torsional strain .
Q. What safety protocols are essential when handling halogenated benzodiazoles in laboratory settings?
- Methodological Answer : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for reactions releasing volatile byproducts (e.g., HCl). Waste must be segregated and disposed via certified hazardous waste services. Spills require neutralization with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can molecular docking and MD simulations predict the binding affinity of 2,5-dichloro-1-methyl-1H-1,3-benzodiazole with biological targets?
- Methodological Answer : Perform docking studies (e.g., AutoDock Vina) using high-resolution protein structures (PDB). Set grid boxes around active sites and apply Lamarckian genetic algorithms. Validate results with 100-ns MD simulations (AMBER/CHARMM) to assess ligand stability and binding free energy (MM-PBSA/MM-GBSA). For example, similar benzodiazoles showed binding affinities of −6.42 kcal/mol and inhibition constants of 32.54 µM .
Q. How can researchers resolve contradictions in reported biological activities of halogenated benzodiazole derivatives?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., cell lines, assay protocols). Use orthogonal purity validation (HPLC, elemental analysis) to rule out impurities. Compare structural analogs (e.g., 3,5-dichloro vs. 2,5-dichloro isomers) to isolate substituent effects. Meta-analyses of dose-response curves and pharmacokinetic parameters (e.g., IC, LogP) clarify discrepancies .
Q. How does crystallographic refinement using SHELX enhance structural determination of halogenated benzodiazoles?
- Methodological Answer : SHELXL refines X-ray data by minimizing R-factors via least-squares algorithms. For halogenated compounds, anisotropic displacement parameters model chlorine’s electron density. Twinning and high-resolution data (<1.0 Å) improve accuracy. SHELXD/SHELXE pipelines are robust for small-molecule phases, even with heavy atoms .
Q. What in vitro assays effectively evaluate the therapeutic potential of 2,5-dichloro-1-methyl-1H-1,3-benzodiazole?
- Methodological Answer : Use antimicrobial assays (MIC against Gram+/Gram− bacteria), cytotoxicity screens (MTT assays on HEK293/HepG2 cells), and enzyme inhibition studies (e.g., CYP450 isoforms). For antiviral potential, test TSG101 binding (fluorescence polarization) to inhibit viral budding, as seen in prazole-based analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
